3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one
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Overview
Description
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one typically involves multiple steps. One common method involves the coupling of an appropriate boronic acid derivative with an estrogen derivative under palladium-catalyzed conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in modulating estrogen receptors.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
Uniqueness
What sets 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one apart from similar compounds is its unique combination of a boron-containing dioxaborolane group with an estrogen derivative. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that other compounds cannot .
Properties
Molecular Formula |
C26H35BO3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(13S)-13-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H35BO3/c1-16(27-29-24(2,3)25(4,5)30-27)17-7-9-19-18(15-17)8-10-21-20(19)13-14-26(6)22(21)11-12-23(26)28/h7,9,15,20-22H,1,8,10-14H2,2-6H3/t20?,21?,22?,26-/m0/s1 |
InChI Key |
PFRUUGNFYDVQJK-MPGGCZQGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4CC[C@]5(C(C4CC3)CCC5=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5=O)C |
Origin of Product |
United States |
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